3-(Azetidin-1-yl)propanoic acid CAS number 99102-01-9
3-(Azetidin-1-yl)propanoic acid CAS number 99102-01-9
Title: 3-(Azetidin-1-yl)propanoic Acid (CAS 99102-01-9): A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
As modern drug discovery pivots toward increasingly complex modalities—such as Targeted Protein Degradation (TPD) and highly optimized small molecules—the demand for bifunctional, structurally rigid building blocks has surged. 3-(Azetidin-1-yl)propanoic acid (CAS 99102-01-9) represents a critical structural motif that marries the compact, high-sp3 nature of an azetidine ring with the versatile conjugation potential of a propanoic acid linker[1].
As a Senior Application Scientist, I have designed this technical guide to provide researchers with an in-depth analysis of this molecule's physicochemical advantages, structural rationale, and field-proven, self-validating experimental workflows for integrating it into active pharmaceutical ingredients (APIs) and advanced linker systems.
Chemical Identity & Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its baseline properties is required. 3-(Azetidin-1-yl)propanoic acid is a zwitterionic compound under physiological conditions, featuring a basic tertiary amine embedded within a strained four-membered ring, and a terminal carboxylic acid[2].
Table 1: Physicochemical Comparison of Cyclic Amine-Propanoic Acid Building Blocks To understand the specific utility of the azetidine derivative, we must compare it against its larger homologs. The azetidine derivative provides the lowest molecular weight and a unique spatial vector, making it an ideal bioisostere when steric bulk must be minimized without sacrificing the basic nitrogen.
| Property | 3-(Azetidin-1-yl)propanoic acid | 3-(Pyrrolidin-1-yl)propanoic acid | 3-(Piperidin-1-yl)propanoic acid |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Molecular Weight | 129.16 g/mol [2] | 143.18 g/mol | 157.21 g/mol |
| Fraction sp3 (Fsp3) | 0.83 | 0.86 | 0.88 |
| Steric Bulk | Low (Compact) | Medium | High |
| Typical LogD (pH 7.4) | Lowest | Medium | Highest |
Table 2: Safety & Handling Specifications for CAS 99102-01-9 Maintaining the integrity of the building block is paramount for reproducible synthesis. The compound must be handled with appropriate PPE due to its hazard classifications[2][3].
| Parameter | Specification |
| Purity | ≥ 95% |
| Physical Form | Solid |
| Storage Temperature | Refrigerator (2-8°C) |
| GHS Signal Word | Warning[3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[3] |
Mechanistic Rationale: The Azetidine Advantage
Why choose an azetidine over a traditional piperidine or pyrrolidine? The causality lies in the spatial geometry and the Fraction of sp3 hybridized carbons (Fsp3).
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Enhanced Rigidity and Vector Control: Azetidines are "stretched" analogues that offer an optimal compromise between metabolic stability and strong molecular rigidity[4]. The four-membered ring restricts the conformational flexibility of the nitrogen lone pair, altering the exit vectors of attached substituents compared to larger macrocycles.
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Lipophilicity and Fsp3: Increasing the Fsp3 of a drug candidate is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced off-target binding (promiscuity). Azetidines provide this high Fsp3 character while contributing less to the overall lipophilicity (LogD) than their six-membered counterparts, making them highly valuable for neurological and systemic drug design[5].
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Application in PROTACs & Linkerology: In PROTAC development, 3-(Azetidin-1-yl)propanoic acid serves as a rigidifying element. The propanoic acid tail allows for standard amide coupling to target-binding ligands, while the azetidine nitrogen modulates the physicochemical properties of the linker itself, preventing the "greasy" properties often associated with long alkyl chains[1].
Caption: Logical relationship between scaffold features and pharmacological outcomes.
Experimental Workflow: Self-Validating Amide Coupling Protocol
To ensure trustworthiness and reproducibility, the following protocol details the HATU-mediated amide coupling of 3-(Azetidin-1-yl)propanoic acid to a primary amine API intermediate.
Causality of Reagent Selection:
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HATU over EDC/NHS: The zwitterionic nature of the starting material can lead to poor solubility in standard organic solvents. HATU provides rapid, highly efficient activation of the carboxylate, minimizing the risk of intramolecular side-reactions.
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DIPEA (N,N-Diisopropylethylamine): A sterically hindered base is critical to deprotonate the carboxylic acid and the amine hydrochloride salts without acting as a competing nucleophile.
Step-by-Step Methodology
Step 1: Preparation & Solubilization Suspend 3-(Azetidin-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at 25°C until the solution clarifies.
Step 2: Carboxylate Activation Add HATU (1.1 equiv) in one portion. The solution will typically turn pale yellow. Stir for exactly 15 minutes at 25°C.
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Self-Validation Check 1 (Activation): Quench a 5 µL aliquot into 100 µL of methanol. Run an LC-MS. The presence of the methyl ester mass confirms successful active ester formation. Do not proceed until activation is >95%.
Step 3: Amine Coupling Add the primary amine API intermediate (0.95 equiv, to ensure complete consumption of the valuable API) dissolved in a minimal volume of DMF. Stir at 25°C for 2-4 hours.
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Self-Validation Check 2 (Completion): Monitor by LC-MS. The reaction is complete when the mass of the primary amine API disappears and the product mass dominates the chromatogram.
Step 4: Quench & Extraction Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (3x) to remove excess HATU byproducts, followed by a brine wash (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-10% MeOH in DCM, modified with 0.1% NH₄OH or TEA to prevent streaking of the basic azetidine nitrogen).
Caption: Experimental workflow for HATU-mediated amide coupling of the azetidine scaffold.
References
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Title: Synthetic azetidines could help simplify drug design for neurological diseases Source: ScienceDaily / Rice University URL: [Link]
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Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link](Note: URL structure generalized from standard ChemRxiv DOI routing)
